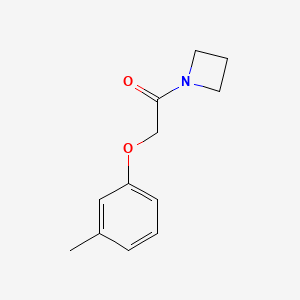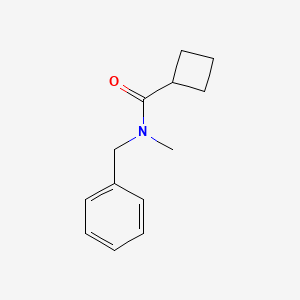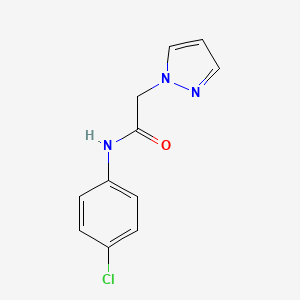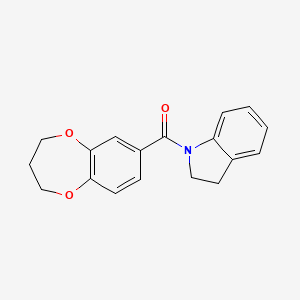
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide, also known as DPPY, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been shown to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has been studied extensively for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, it has been used as a ligand in the synthesis of metal complexes for catalytic applications.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide is not fully understood. However, studies have shown that it may exert its biological effects by modulating various signaling pathways in cells. For example, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide in lab experiments is its high yield and purity. Additionally, it has been shown to exhibit low toxicity and high stability under various conditions. However, one limitation of using N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for the study of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide and its interactions with various signaling pathways in cells. Furthermore, the development of new synthetic methods for N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide and its derivatives could lead to the discovery of new compounds with improved biological activity and lower cost.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-methylpyrrole-2-carboxamide in the presence of a base to obtain N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide in high yield and purity.
Propriétés
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12-16(18-17(22)15-10-7-11-20(15)3)13(2)21(19-12)14-8-5-4-6-9-14/h4-11H,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIXHDHVWXEOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)




![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)


![2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B7475368.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B7475378.png)
